L-Proline-13C5,15N,d7
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Overview
Description
L-Proline-13C5,15N,d7 is a labeled form of L-Proline, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is isotopically labeled with carbon-13 (13C), nitrogen-15 (15N), and deuterium (d7), making it valuable for various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline-13C5,15N,d7 involves the incorporation of stable isotopes into the L-Proline molecule. The process typically starts with the synthesis of labeled precursors, which are then used in the formation of the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound requires advanced techniques to achieve high isotopic purity and yield. The process involves large-scale synthesis using labeled precursors and stringent purification methods to isolate the final product. The production is carried out under controlled conditions to maintain the integrity of the isotopic labels .
Chemical Reactions Analysis
Types of Reactions
L-Proline-13C5,15N,d7 undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxyproline.
Reduction: Formation of proline derivatives.
Substitution: Introduction of different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include hydroxyproline, proline derivatives, and substituted proline compounds. These products are often used in further research and applications .
Scientific Research Applications
L-Proline-13C5,15N,d7 has a wide range of scientific research applications, including:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in the production of labeled compounds for various industrial processes .
Mechanism of Action
The mechanism of action of L-Proline-13C5,15N,d7 involves its incorporation into proteins and peptides, where it can be used to study protein folding, dynamics, and interactions. The isotopic labels allow for precise tracking and analysis using NMR spectroscopy, providing insights into molecular targets and pathways involved in various biological processes .
Comparison with Similar Compounds
L-Proline-13C5,15N,d7 is unique due to its multiple isotopic labels, which provide enhanced sensitivity and resolution in NMR studies compared to other labeled compounds. Similar compounds include:
L-Proline-13C5: Labeled with carbon-13 only.
L-Proline-15N: Labeled with nitrogen-15 only.
L-Proline-d7: Labeled with deuterium only .
These compounds are used in similar applications but may not offer the same level of detail and precision as this compound.
Properties
Molecular Formula |
C5H9NO2 |
---|---|
Molecular Weight |
128.130 g/mol |
IUPAC Name |
(2S)-2,3,3,4,4,5,5-heptadeuterio(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1+1D2,2+1D2,3+1D2,4+1D,5+1,6+1 |
InChI Key |
ONIBWKKTOPOVIA-OXZJVQSUSA-N |
Isomeric SMILES |
[2H][13C@]1([13C]([13C]([13C]([15NH]1)([2H])[2H])([2H])[2H])([2H])[2H])[13C](=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.